

# Orteronel Development Status and Clinical Trial Summary

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Orteronel

CAS No.: 566939-85-3

[Get Quote](#)

Cat. No.: S548883

The following tables summarize the reasons for discontinuation and key outcomes from major clinical trials.

**Table 1: Development Status and Rationale for Discontinuation**

| Item                 | Details                                                                                                                                                                                                                                                  |
|----------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Developer            | Takeda Pharmaceutical Company [1]                                                                                                                                                                                                                        |
| Indication           | Advanced Prostate Cancer (metastatic castration-resistant prostate cancer, mCRPC; and metastatic hormone-sensitive prostate cancer, mHSPC) [1] [2]                                                                                                       |
| Key Mechanism        | Investigational, non-steroidal, selective, reversible inhibitor of 17,20-lyase (a key activity of the CYP17A1 enzyme), suppressing extragonadal androgen synthesis [3] [4] [5]                                                                           |
| Discontinuation Date | Announced in 2014 (for mCRPC) [1]                                                                                                                                                                                                                        |
| Primary Reason       | Failure to demonstrate a statistically significant improvement in <b>Overall Survival (OS)</b> , the primary endpoint of pivotal Phase 3 trials, despite improvements in secondary endpoints like radiographic Progression-Free Survival (rPFS) [1] [2]. |

**Table 2: Summary of Key Phase 3 Clinical Trial Outcomes**

| Trial / Population                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                       | Primary Endpoint (Overall Survival) | Key Secondary Endpoint(s) |
|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-------------------------------------|---------------------------|
| <b>ELM-PC 4</b> [1] mCRPC (prior to chemotherapy)   <b>Not met</b> (No significant improvement)   <b>Met:</b> Improved radiographic Progression-Free Survival (rPFS)     <b>ELM-PC 5</b> [1] mCRPC (post-chemotherapy)   <b>Not met</b> (Interim analysis indicated goal was unlikely to be met)   <b>Met:</b> Advantage in radiographic Progression-Free Survival (rPFS)     <b>SWOG S1216</b> [2] mHSPC   <b>Not met</b> (Hazard Ratio: 0.86; 95% CI, 0.72 to 1.02; P=0.040)   <b>Met:</b> Improved Progression-Free Survival (PFS: 47.6 vs. 23.0 months) and PSA response at 7 months |                                     |                           |

## Experimental Data and Protocol Insights

For researchers, the following quantitative data from earlier-phase trials provides insight into **Orteronel's** activity and safety profile.

**Table 3: Efficacy and Safety Data from Phase 1/2 Trials**

| Parameter | Results from Combination Therapy (Orteronel + Docetaxel + Prednisone) [3] | Results from Monotherapy (in Japanese patients) [5] |
|-----------|---------------------------------------------------------------------------|-----------------------------------------------------|
|-----------|---------------------------------------------------------------------------|-----------------------------------------------------|

| **PSA Response Rates** | After 4 cycles: • **≥30% reduction (PSA-30):** 68% • **≥50% reduction (PSA-50):** 59% • **≥90% reduction (PSA-90):** 23% • **Median best PSA response:** -77% | **≥50% reduction (PSA-50):** 13 out of 15 patients (87%) | | **Measurable Disease Response** | 7 out of 10 RECIST-evaluable patients (70%) achieved a partial response [3]. | Information not specified in the provided results. | | **Common Adverse Events (>30%)** | Fatigue (78%), alopecia (61%), diarrhea (48%), nausea (43%), dysgeusia (39%), neutropenia (39%) [3]. | Hyperlipasemia (47%), hyperamylasemia (40%), constipation (33%). Cases of pancreatitis were reported [5]. | | **Impact on Hormone Levels** | Rapid and durable reductions in dehydroepiandrosterone-sulfate (DHEA-S) and testosterone levels [3]. | Serum testosterone was rapidly suppressed below the lower limit of quantification across all doses [5]. |

## Androgen Synthesis Pathway and Orteronel Mechanism

The diagram below illustrates **Orteronel**'s selective target within the androgen synthesis pathway.



Click to download full resolution via product page

## Key Considerations for Researchers

- **Clinical Program Conclusion:** **Orteronel** development for prostate cancer has been discontinued; no further clinical trials are expected [1] [6].
- **Differentiation from Other Agents:** **Orteronel** was more selective for 17,20-lyase inhibition over 17 $\alpha$ -hydroxylase compared to abiraterone. This selectivity was hypothesized to minimize disruption to glucocorticoid synthesis and reduce mineralocorticoid-related side effects, potentially reducing the requirement for co-administered steroids [4] [5].
- **Toxicity Management:** In trials, **Orteronel** was associated with side effects including fatigue, gastrointestinal issues, and hematological toxicities like neutropenia when combined with chemotherapy [3]. Pancreatitis was also noted as a potential risk [5].

### Need Custom Synthesis?

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. Orteronel (TAK-700) Development Discontinued for ... [ajmc.com]
2. Orteronel for Metastatic Hormone-Sensitive Prostate Cancer [pmc.ncbi.nlm.nih.gov]
3. Phase 1/2 study of orteronel (TAK-700), an investigational 17 ... [pmc.ncbi.nlm.nih.gov]
4. Orteronel for the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
5. A phase 1 multiple-dose study of orteronel in Japanese patients with... [link.springer.com]
6. Takeda Pharma Terminates Orteronel Development For ... [rttnews.com]

To cite this document: Smolecule. [Orteronel Development Status and Clinical Trial Summary].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b548883#handling-orteronel-treatment-discontinuation>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

## Contact

**Address:** Ontario, CA 91761, United States  
**Phone:** (512) 262-9938  
**Email:** info@smolecule.com  
**Web:** www.smolecule.com